molecular formula C19H34N4O B2452364 N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1356675-07-4

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2452364
CAS No.: 1356675-07-4
M. Wt: 334.508
InChI Key: IXWBKRIRVMLGND-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethylpiperazine moiety and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using a suitable alkyne reagent.

    Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is attached through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
  • N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(but-2-yn-1-yl)piperidine-2-carboxamide

Uniqueness

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylpiperazine moiety and a propynyl group makes it particularly interesting for research in various fields.

Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)butyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O/c1-3-11-23-13-7-5-9-18(23)19(24)20-10-6-8-12-22-16-14-21(4-2)15-17-22/h1,18H,4-17H2,2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWBKRIRVMLGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCCNC(=O)C2CCCCN2CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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